![molecular formula C10H13N3 B1382436 2-Amino-5-(dimethylamino)-4-methylbenzonitrile CAS No. 1803584-03-3](/img/structure/B1382436.png)
2-Amino-5-(dimethylamino)-4-methylbenzonitrile
Overview
Description
2-Amino-5-(dimethylamino)-4-methylbenzonitrile (abbreviated as ADMBN) is a versatile organic compound that has been extensively studied in recent years due to its wide range of applications in the fields of chemistry, biochemistry, and pharmacology. ADMBN is a member of the benzonitrile family, which is composed of compounds containing a nitrogen atom bonded to a benzene ring. Its versatility comes from its ability to be easily synthesized and its ability to interact with a wide range of molecules, including proteins, enzymes, and nucleic acids.
Scientific Research Applications
Crystal Structure and Packing
The study by Heine et al. (1994) examines the crystal structure of similar compounds, including 4-(dimethylamino)benzonitrile. It reveals that the amino nitrogen atom in these compounds exhibits a pyramidal character, influencing the angle between the planes of the amino group and the phenyl ring. This structural insight is crucial for understanding the physical properties and potential applications of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile (Heine et al., 1994).
Photoinduced Internal Conversion
Druzhinin et al. (2003) investigated the thermally activated internal conversion of similar aminobenzonitriles, including 4-(dimethylamino)benzonitrile. This study helps understand how such compounds behave under different temperature conditions, which is relevant for their application in photochemical processes (Druzhinin et al., 2003).
Quantum Chemical Studies
Fatma et al. (2015) conducted a study on a similar molecule, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. This research included quantum chemical studies to analyze molecular geometry, which could be applied to understand the behavior of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile in different chemical environments (Fatma et al., 2015).
Antitumor Activity and QSAR
Sami et al. (1995) explored the antitumor activity of amino-substituted compounds related to aminobenzonitriles, providing insights into how the chemical structure of such compounds can impact their biological activity. This information can be useful for assessing the potential therapeutic applications of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile (Sami et al., 1995).
Singlet and Triplet Excited States
Xu et al. (2005) conducted a theoretical study on the singlet and triplet low-lying states of 4-dimethylaminobenzonitrile and its derivatives. This study is critical for understanding the excited-state behavior of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile, which is essential for its application in photochemistry and photophysics (Xu et al., 2005).
properties
IUPAC Name |
2-amino-5-(dimethylamino)-4-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-4-9(12)8(6-11)5-10(7)13(2)3/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAOWVJOMURYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(dimethylamino)-4-methylbenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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